Topotecan-d6 - 1044904-10-0

Topotecan-d6

Catalog Number: EVT-362381
CAS Number: 1044904-10-0
Molecular Formula: C23H23N3O5
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Topotecan, a semisynthetic derivative of camptothecin, is a potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. It has shown promising results in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and glioblastoma. Topotecan's water-soluble nature and its ability to inhibit topoisomerase I make it a valuable chemotherapeutic agent, and it is currently approved for use in relapsed small-cell lung cancer and ovarian cancer4710.

Mechanism of Action

Topotecan exerts its anticancer effects primarily by inhibiting topoisomerase I, an enzyme that relieves torsional strain in DNA by inducing reversible single-strand breaks. This inhibition leads to DNA damage as the replication machinery encounters the stabilized topoisomerase I-DNA complex, resulting in lethal double-strand breaks when the replication fork collides with the complex. This mechanism is particularly effective during the S-phase of the cell cycle when DNA replication is most active15. The drug's cytotoxicity is also associated with the generation of reactive oxygen species and DNA damage-induced apoptosis, as observed in studies involving small cell lung cancer cells9.

Applications in Various Fields

Cancer Treatment

Topotecan has been extensively studied and used in the treatment of various cancers. In ovarian cancer, it has been used as a second-line treatment, showing effectiveness in patients who have failed to respond to prior cisplatin-based chemotherapy. The drug's efficacy varies depending on the cisplatin-free interval, with better responses observed in cisplatin-sensitive strata3. In small cell lung cancer, topotecan is the only registered drug for relapsed cases, and its combination with other agents like vorinostat has shown synergistic antitumor effects9. Additionally, topotecan has demonstrated activity in glioblastoma xenografts by inhibiting hypoxia-inducible factor-1α protein accumulation, angiogenesis, and tumor growth2.

Radiosensitization

Topotecan has been characterized for its ability to potentiate radiation-induced cell killing. Studies have shown that subtoxic concentrations of topotecan can enhance the effects of gamma-radiation in killing cancer cells, suggesting its potential use as a radiosensitizer in combination with radiotherapy1.

Pharmacokinetics and Optimal Use

The clinical pharmacokinetics of topotecan have been well-studied, revealing insights into its distribution, metabolism, and excretion. The drug is known to undergo rapid hydrolysis in plasma, and its systemic exposure is correlated with the extent of myelotoxicity. Understanding these pharmacokinetic properties is crucial for optimizing its use in clinical settings4.

Ex Vivo Analysis and Combination Therapies

Ex vivo analyses have been conducted to explore the activity profile of topotecan alone and in combination with other antitumor agents. These studies have provided valuable information on the potential efficacy of topotecan in combination regimens, suggesting new avenues for clinical trials and treatment strategies10.

Future Directions
  • Optimizing Topotecan Delivery: Research should focus on developing novel delivery systems for Topotecan to enhance its tumor targeting and therapeutic index. This includes exploring nanoparticle-based delivery, antibody-drug conjugates, and strategies to improve its stability and release kinetics at the tumor site. [, , , , , ]

  • Combination Therapies: Further research is needed to identify synergistic drug combinations with Topotecan to overcome drug resistance and enhance its anticancer activity. This involves exploring combinations with other chemotherapeutic agents, targeted therapies (like PARP inhibitors), and immunotherapies. [, , , , ]

  • Biomarker Development: Identifying predictive biomarkers of Topotecan response is crucial for personalizing treatment and improving patient outcomes. This involves investigating genetic mutations, protein expression profiles, and other molecular features associated with Topotecan sensitivity or resistance. [, , , ]

  • Overcoming Drug Resistance: Understanding the mechanisms of Topotecan resistance is essential for developing strategies to circumvent this challenge. This includes investigating the role of drug efflux pumps, DNA repair pathways, and alterations in apoptotic pathways in mediating resistance. [, ]

  • Expanding Clinical Applications: Given its activity against various cancers, future research should focus on exploring the therapeutic potential of Topotecan in other cancer types, either as a single agent or in combination therapies. [, , , ]

Topotecan

Compound Description: Topotecan is a semi-synthetic, water-soluble derivative of camptothecin, classified as a topoisomerase I inhibitor. It is a chemotherapeutic agent used to treat various cancers, including ovarian cancer, small cell lung cancer, and retinoblastoma [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Topotecan exerts its anticancer activity by stabilizing the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis.

Irinotecan

Compound Description: Irinotecan is another camptothecin derivative and topoisomerase I inhibitor [, , ]. It is a prodrug that is converted to its active metabolite, SN-38, in the body. Similar to Topotecan, Irinotecan is used in the treatment of various cancers, including colorectal and lung cancer.

Relevance: Irinotecan shares the same mechanism of action as Topotecan, targeting topoisomerase I and inducing DNA damage [, , ]. Although their structures differ slightly, both belong to the camptothecin class, making Irinotecan a relevant compound for comparison to Topotecan and its deuterated forms.

Camptothecin

Compound Description: Camptothecin is a naturally occurring alkaloid with potent antitumor activity []. It is the parent compound for several semi-synthetic derivatives, including Topotecan and Irinotecan.

Relevance: Camptothecin serves as the structural basis for Topotecan and Irinotecan []. While not directly discussed in the provided abstracts, its role as the parent compound for these topoisomerase I inhibitors makes it a relevant compound to mention in the context of "Topotecan-d6."

SN-38

Compound Description: SN-38 is the active metabolite of Irinotecan, exhibiting significantly greater potency as a topoisomerase I inhibitor compared to its prodrug form [, ].

FL118

Compound Description: FL118 is a novel camptothecin analogue demonstrating potent antitumor activity and the ability to overcome resistance to Irinotecan and Topotecan in preclinical models []. It exhibits a unique pharmacokinetic profile, rapidly clearing from circulation while accumulating effectively in tumors.

Relevance: FL118 belongs to the same camptothecin class as Topotecan and shares the same mechanism of action as a topoisomerase I inhibitor []. Its ability to overcome resistance observed with Irinotecan and Topotecan makes it particularly relevant for comparison to Topotecan-d6 and exploring potential advantages of deuterated forms.

Properties

CAS Number

1044904-10-0

Product Name

Topotecan-d6

IUPAC Name

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C23H23N3O5

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3

InChI Key

UCFGDBYHRUNTLO-DPZAMXPDSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Synonyms

(4S)-10-[(Dimethylamino-d6)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’,6-7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; NSC-609669-d6; SKF-104864A-d6; Hycamtin-d6;

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.